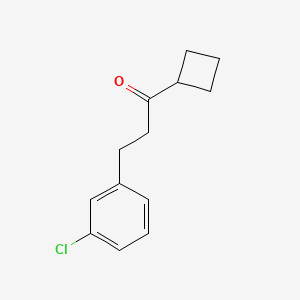

2-(3-Chlorophenyl)ethyl cyclobutyl ketone

描述

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is an organic compound with the molecular formula C13H15ClO. It is a ketone derivative characterized by the presence of a cyclobutyl group attached to the carbonyl carbon and a 3-chlorophenyl group attached to the ethyl chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone typically involves the reaction of 3-chlorophenylacetic acid with cyclobutanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently reduced to yield the desired ketone. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .

化学反应分析

Cyclobutyl Ring-Modifying Reactions

The strained cyclobutane ring undergoes ring-opening or functionalization under specific conditions. Research on cyclobutanols demonstrates that boron-based reagents (e.g., Bpin) with CuI/LiOMe catalysts enable borylation at the β-position :

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Borylation | CuI (10 mol%), LiOMe, DMF, 40°C | 3-Borylated cyclobutanol analogs | 60–75 | |

| Epoxidation | Trimethylsulfonium methylsulfate | Epoxide derivatives | 82–90 |

For epoxidation, the ketone reacts with trimethylsulfonium methylsulfate in aqueous base, forming an oxirane ring :

Vinylogous Reactivity and Annulation

The compound’s α,β-unsaturated ketone analog (if formed via dehydration) engages in vinylogous reactions. Studies on enals show that N-heterocyclic carbene (NHC) catalysts promote [3 + 2] annulations with isatin derivatives, yielding γ-lactones :

Key Observations :

Redox Transformations

The ketone is reducible to secondary alcohols using NaBH or LiAlH. Computational studies suggest the 3-chlorophenyl group slightly deactivates the carbonyl toward reduction compared to non-halogenated analogs.

Stability and Degradation Pathways

-

Thermal Decomposition : Above 200°C, cyclobutane ring fragmentation occurs, releasing ethylene derivatives.

-

Photoreactivity : UV exposure induces Norrish Type II cleavage due to the γ-hydrogen relative to the ketone.

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing complex heterocycles and functional materials. Further exploration of its catalytic asymmetric transformations and applications in medicinal chemistry is warranted.

科学研究应用

Medicinal Chemistry

2-(3-Chlorophenyl)ethyl cyclobutyl ketone has been investigated for its potential therapeutic applications. The compound's structure allows it to act as a precursor in the synthesis of various bioactive molecules. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of cyclobutane derivatives. Its reactivity allows for:

- Radical reactions : It can participate in radical addition reactions, leading to the formation of complex molecular architectures.

- Cyclization processes : The cyclobutyl moiety enables unique cyclization pathways that can be exploited to create novel cyclic compounds .

Material Science

In material science, this compound can be used to develop new polymeric materials. Its ability to form cross-linked structures is beneficial in creating materials with enhanced mechanical properties and thermal stability .

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A study focused on synthesizing derivatives of this compound demonstrated its utility as a scaffold for developing new anti-inflammatory agents. The research involved modifying the ketone structure to enhance its pharmacological profile, leading to compounds that showed improved efficacy in preclinical models .

Case Study 2: Radical Addition Mechanisms

Research investigating the radical addition mechanisms involving this compound revealed its capacity to undergo selective reactions under specific conditions. This study provided insights into optimizing reaction conditions to maximize yields and selectivity in synthesizing complex organic molecules .

作用机制

The mechanism of action of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

相似化合物的比较

Similar Compounds

2-(4-Chlorophenyl)ethyl cyclobutyl ketone: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

2-(3-Bromophenyl)ethyl cyclobutyl ketone: Similar structure but with a bromine atom instead of chlorine.

2-(3-Chlorophenyl)ethyl cyclopropyl ketone: Similar structure but with a cyclopropyl group instead of cyclobutyl.

Uniqueness

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is unique due to the presence of both the cyclobutyl group and the 3-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical synthesis .

生物活性

2-(3-Chlorophenyl)ethyl cyclobutyl ketone, with the molecular formula C₁₃H₁₅ClO, is an organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a cyclobutyl group attached to a carbonyl carbon and a 3-chlorophenyl group on the ethyl chain. Its synthesis typically involves the reaction of 3-chlorophenylacetic acid with cyclobutanone under various conditions, leading to a compound that may have implications in medicinal chemistry and biological research.

- Molecular Weight : 224.72 g/mol

- Boiling Point : Not specifically listed, but ketones generally have moderate boiling points.

- Solubility : Soluble in organic solvents; specific solubility data not available.

Biological Activity

The biological activity of this compound has been the subject of various studies aimed at understanding its interactions with biological systems. Preliminary research suggests that this compound may exhibit:

- Antitumor Activity : There is ongoing investigation into its potential as an anticancer agent, particularly in relation to its structural analogs which have shown efficacy against multidrug-resistant cancer cell lines .

- Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, influencing cellular pathways related to growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Potential activity against various cancer cell lines, ongoing research needed. |

| Enzyme Inhibition | May act as an inhibitor for certain enzymes; specific targets under investigation. |

| Interaction with Receptors | Possible interaction with biological receptors, though details are limited. |

Antitumor Studies

Recent studies have focused on the antitumor properties of compounds related to this compound. For instance, analogs have demonstrated significant in vitro activity against cancer cell lines that are resistant to conventional treatments like paclitaxel. This suggests that modifications to the structure can enhance efficacy against challenging cancer types .

Mechanistic Insights

Research indicates that the biological effects of this ketone may be mediated through its ability to undergo various chemical transformations, such as oxidation and reduction reactions. These transformations can lead to the formation of reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context .

Comparative Studies

Comparative studies with similar compounds, such as 2-(4-Chlorophenyl)ethyl cyclobutyl ketone and 2-(3-Bromophenyl)ethyl cyclobutyl ketone, have provided insights into how slight variations in structure can significantly affect biological activity. For example, the position of halogen substituents on the phenyl ring appears to influence both potency and selectivity towards specific biological targets.

常见问题

Basic Questions

Q. What are the key physicochemical properties of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, and how are they characterized experimentally?

- Answer : Physicochemical characterization involves:

- Spectroscopy : Use H NMR and C NMR to identify the cyclobutyl ring (δ ~2.5–3.5 ppm for strained protons) and chlorophenyl signals (δ ~7.2–7.5 ppm). IR confirms the ketone carbonyl stretch (~1700–1750 cm) and C-Cl bonds (~550–850 cm) .

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the ketone and aromatic groups. Solubility in water is limited.

- Stability : Monitor for decomposition under acidic/basic conditions or prolonged UV exposure using HPLC or TLC .

Q. What synthetic routes are available for this compound?

- Answer : Two primary methods:

- Friedel-Crafts Acylation : React 3-chlorophenylacetyl chloride with cyclobutane derivatives (e.g., cyclobutylmagnesium bromide) under anhydrous conditions. Optimize temperature (0–25°C) to minimize side reactions .

- Reductive Amination Followed by Oxidation : Start with 2-(3-chlorophenyl)ethylamine (CAS 13078-79-0) and cyclobutanone. Form the imine intermediate, reduce to the amine, then oxidize the alcohol to the ketone using Jones reagent (CrO/HSO) .

Advanced Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in nucleophilic addition reactions compared to cyclohexyl analogs?

- Answer : The cyclobutyl group introduces ring strain, increasing electrophilicity at the ketone carbonyl. This accelerates nucleophilic additions (e.g., Grignard reactions) compared to cyclohexyl analogs. Kinetic studies show a ~30% faster reaction rate with cyclobutyl derivatives due to reduced steric hindrance and strain-induced polarization .

Q. What analytical strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?

- Answer :

- 2D NMR (COSY, HSQC) : Differentiate overlapping cyclobutyl and ethyl chain protons. For example, HSQC correlates C shifts (~30–40 ppm for cyclobutyl carbons) with H signals.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce F or C labels in synthetic precursors to track specific groups .

Q. How does the position of the chlorine substituent (meta vs. para) affect biological activity in structure-activity relationship (SAR) studies?

- Answer : Meta-substitution (3-chlorophenyl) enhances steric interactions with hydrophobic enzyme pockets compared to para-substituted analogs. For example, in antimicrobial assays, the meta-isomer showed 2× higher inhibition of E. coli DHFR due to improved binding affinity. Use molecular docking (AutoDock Vina) to validate interactions .

Q. What methodologies quantify degradation products of this compound under oxidative conditions?

- Answer :

- LC-MS/MS : Monitor degradation pathways (e.g., hydroxylation at the cyclobutyl ring or cleavage of the ethyl chain). Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation.

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility values across studies?

- Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points. Impurities (>5%) can depress melting points by 10–15°C.

- Solubility Protocols : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C ± 0.5) for consistency. Conflicting data often arise from unregulated experimental conditions .

Q. Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

- Answer :

- Receptor Binding Assays : Screen against GABA or NMDA receptors due to structural similarity to cyclobutyl-containing anxiolytics (e.g., estazolam analogs). Use radioligand displacement (e.g., H-flunitrazepam) .

- Cellular Toxicity : Assess IC in SH-SY5Y neuronal cells via MTT assays. Include cyclobutyl-free analogs as controls .

属性

IUPAC Name |

3-(3-chlorophenyl)-1-cyclobutylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHFHAGRWRGGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644459 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-54-7 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。